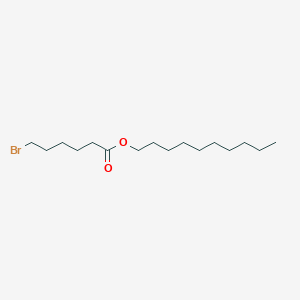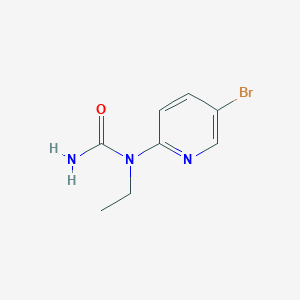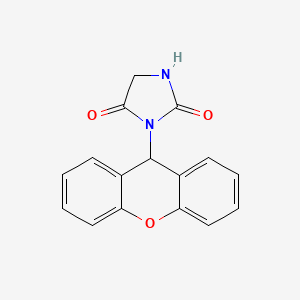![molecular formula C22H24N6O5 B14013336 2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid CAS No. 27244-49-1](/img/structure/B14013336.png)
2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline ring, which is known for its biological activity, and a glutamic acid moiety, which plays a crucial role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- typically involves multiple steps, starting with the preparation of the quinazoline derivative. The quinazoline ring can be synthesized through a series of reactions, including cyclization and amination. The key steps include:
Cyclization: The formation of the quinazoline ring is achieved through the cyclization of appropriate precursors under controlled conditions.
Once the quinazoline derivative is prepared, it is coupled with a benzoyl chloride derivative to form the intermediate compound. This intermediate is then reacted with L-glutamic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups on the quinazoline ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under anhydrous conditions to ensure high selectivity.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds
科学研究应用
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential role in cellular processes and signaling pathways. It is used in assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its quinazoline moiety is known for its biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- involves its interaction with specific molecular targets. The quinazoline ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The compound’s glutamic acid moiety also plays a role in its mechanism of action, as it can interact with amino acid transporters and receptors.
相似化合物的比较
L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- can be compared with other similar compounds, such as:
Methotrexate: A well-known chemotherapeutic agent with a similar quinazoline structure. Unlike L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]-, methotrexate is primarily used in cancer treatment.
Leucovorin: A compound used to enhance the efficacy of certain chemotherapy drugs. It shares structural similarities with L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- but has different biological activities.
Dichloromethotrexate: Another derivative of methotrexate with additional chlorine atoms. It has distinct chemical properties and applications compared to L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]-.
The uniqueness of L-glutamic acid,n-[4-[[(2,4-diamino-6-quinazolinyl)methyl]methylamino]benzoyl]- lies in its specific combination of the quinazoline ring and glutamic acid moiety, which imparts unique chemical and biological properties.
属性
CAS 编号 |
27244-49-1 |
|---|---|
分子式 |
C22H24N6O5 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminoquinazolin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-28(11-12-2-7-16-15(10-12)19(23)27-22(24)26-16)14-5-3-13(4-6-14)20(31)25-17(21(32)33)8-9-18(29)30/h2-7,10,17H,8-9,11H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27) |
InChI 键 |
GVCHCLIZELWQCL-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


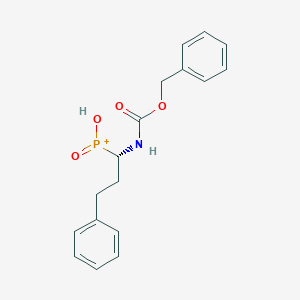
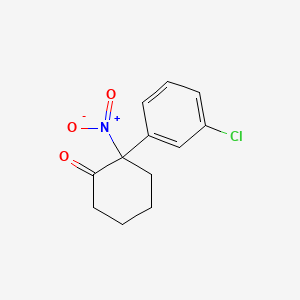
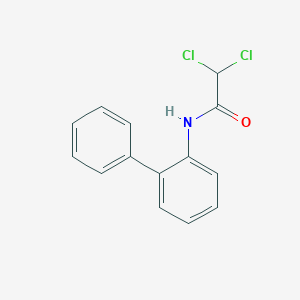

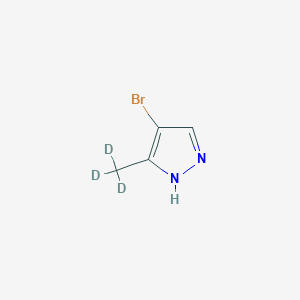
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
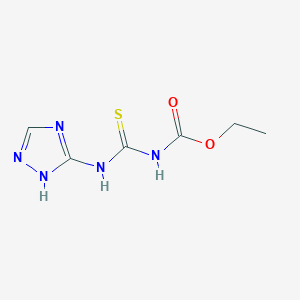
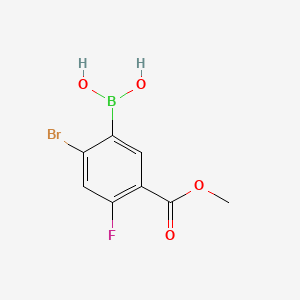
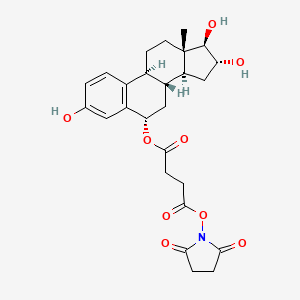
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
